HeLa S3 Cytocidal Potency: Furaquinocin A vs. Furaquinocin B (Direct Head‑to‑Head)
In the original isolation study, both compounds were tested under identical conditions. Furaquinocin A exhibited a minimum cytocidal concentration of 3.1 μg/mL against HeLa S3 cells, whereas Furaquinocin B was approximately 2‑fold more potent at 1.6 μg/mL [1]. This direct comparison, performed within the same experimental run, demonstrates that the Z/E side‑chain geometry materially impacts potency.
| Evidence Dimension | Cytocidal concentration against HeLa S3 cells (in vitro) |
|---|---|
| Target Compound Data | Furaquinocin A: 3.1 μg/mL |
| Comparator Or Baseline | Furaquinocin B: 1.6 μg/mL |
| Quantified Difference | Furaquinocin B is 1.94‑fold more potent (3.1 ÷ 1.6) |
| Conditions | HeLa S3 human cervical carcinoma cell line; broth dilution assay; Streptomyces sp. KO‑3988 fermentation extracts; J Antibiot 43(3):247‑252 (1990) |
Why This Matters
Procurement of the correct congener is essential for dose‑response studies; selecting Furaquinocin B instead of A would halve the required effective concentration, leading to misinterpretation of structure–activity relationships.
- [1] Komiyama K, Funayama S, Anraku Y, Ishibashi M, Takahashi Y, Omura S. Novel antibiotics, furaquinocins A and B. J Antibiot (Tokyo). 1990;43(3):247‑252. doi:10.7164/antibiotics.43.247. View Source
